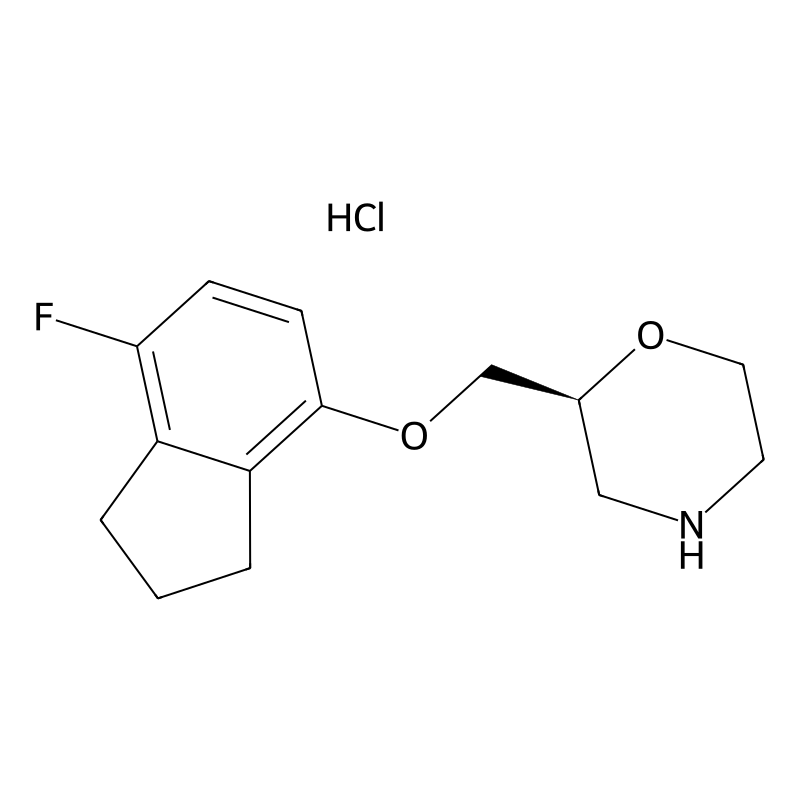Lubazodone hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Lubazodone hydrochloride is an arylpiperazine compound that was developed as an antidepressant. It is known for its mechanism of action as a selective serotonin reuptake inhibitor and a 5-HT2A receptor antagonist, which positions it within the class of serotonin antagonist and reuptake inhibitors (SARI). The compound has the chemical formula and a molecular weight of approximately 251.301 g/mol. Its IUPAC name is (2S)-2-{[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxy]methyl}morpholine, and it was initially developed by Yamanouchi Pharmaceutical in the late 1990s but was discontinued after phase II clinical trials due to market challenges in the United States .
- Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate. Oxidative transformations may alter its functional groups, affecting its biological activity and pharmacokinetics.
- Hydrolysis: In aqueous environments, Lubazodone may hydrolyze, leading to the breakdown of its structure and potential loss of activity.
- Substitution Reactions: The presence of halogen atoms in its structure may allow for nucleophilic substitution reactions, which can modify the compound's properties.
Lubazodone hydrochloride exhibits significant biological activity primarily through its interaction with serotonin receptors. It acts as a selective serotonin reuptake inhibitor with a value of 21 nM for the serotonin transporter, indicating strong affinity. Additionally, it antagonizes the 5-HT2A receptor with a value of 86 nM. This dual action contributes to its antidepressant effects by increasing serotonin levels in the synaptic cleft while simultaneously blocking certain serotonin receptors that may contribute to mood disorders .
The synthesis of Lubazodone hydrochloride typically involves several steps:
- Formation of the Morpholine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Indenyl Group: The 7-fluoro-2,3-dihydro-1H-indene moiety is introduced via electrophilic aromatic substitution or similar methods.
- O-Methylation: The final step often includes methylation to form the ether linkage between the morpholine and indenyl components.
These synthetic routes require careful control of reaction conditions to ensure high yield and purity of the final product .
Lubazodone hydrochloride was primarily investigated for its potential use in treating major depressive disorder and obsessive-compulsive disorder. Although it never reached commercialization, its profile as a serotonin antagonist and reuptake inhibitor suggests potential applications in managing various mood disorders. Research into similar compounds continues to explore their efficacy and safety profiles .
Studies on Lubazodone hydrochloride indicate that it interacts with multiple neurotransmitter systems beyond serotonin. While primarily targeting serotonin receptors, it also shows some affinity for adrenergic receptors, particularly the alpha-1 adrenergic receptor (K_i = 200 nM) and the 5-HT2C receptor (K_i = 680 nM). These interactions could contribute to both therapeutic effects and side effects associated with its use . Additionally, potential drug-drug interactions with other serotonergic agents could lead to increased risks for serotonin syndrome if combined improperly .
Lubazodone hydrochloride shares structural similarities with several other compounds within the same pharmacological class. Here are some notable comparisons:
| Compound Name | Mechanism of Action | Key Differences |
|---|---|---|
| Trazodone | Serotonin reuptake inhibitor; antagonist | Stronger antagonist properties; sedative effects |
| Nefazodone | Serotonin reuptake inhibitor; antagonist | More potent as a 5-HT2A antagonist; liver toxicity |
| Vilazodone | Serotonin reuptake inhibitor; partial agonist | Unique dual mechanism; lower side effect profile |
Lubazodone is distinguished by its balanced profile as both a reuptake inhibitor and an antagonist, providing unique therapeutic possibilities compared to these other compounds .







